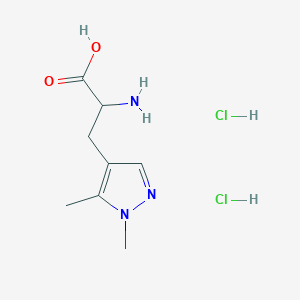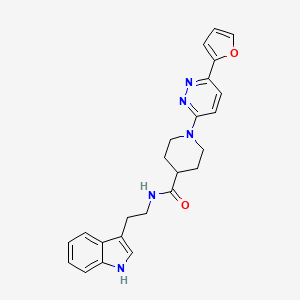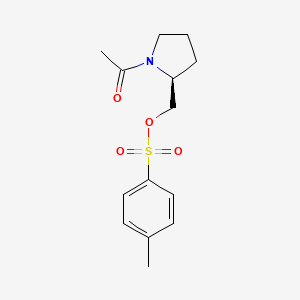
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as 4-DCPMP, is a synthetic compound belonging to the class of piperazines. It is a white crystalline solid with a molecular weight of 308.36 g/mol. 4-DCPMP was first synthesized in the early 1980s and has since been studied for its potential applications in scientific research. This compound has been used in a variety of research areas, including biochemistry, physiology, pharmacology, and toxicology.
Applications De Recherche Scientifique
Anti-Mycobacterial Activity
Piperazine and its derivatives, including 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, are recognized for their significant medicinal importance. Recent studies have highlighted the potent anti-mycobacterial properties of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Uses
The therapeutic versatility of piperazine derivatives spans across various pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of the piperazine nucleus has been instrumental in diversifying the medicinal potential of resultant molecules, suggesting a promising avenue for the rational design of drugs across a spectrum of diseases (Rathi et al., 2016).
Drug Metabolism and Pharmacokinetics
Arylpiperazine derivatives, including those related to this compound, are noted for their pharmacological application in treating depression, psychosis, or anxiety. These compounds are metabolized predominantly through CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which then undergo further biotransformation. This metabolic pathway highlights the importance of understanding drug metabolism and pharmacokinetics for the clinical application of piperazine-based drugs (Caccia, 2007).
Environmental and Agricultural Applications
Apart from therapeutic uses, piperazine derivatives have also been studied for their environmental and agricultural applications. For instance, the role of piperazine-based compounds in the biodegradation of pollutants and as potential herbicides offers a complementary perspective on their utility beyond pharmacology. This aspect underlines the broad applicability of piperazine derivatives, encompassing environmental sustainability alongside human health (Magnoli et al., 2020).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-2-4-14(5-3-13)21-18(24)23-10-8-22(9-11-23)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGVFILLDPMYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)


![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)

![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)


![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)